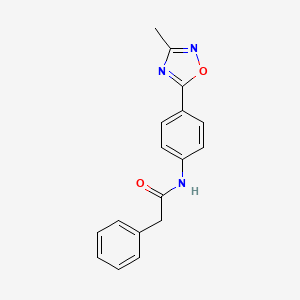

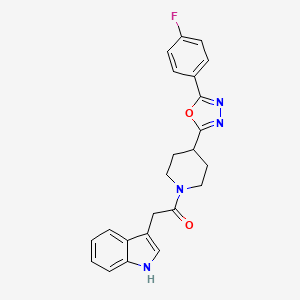

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

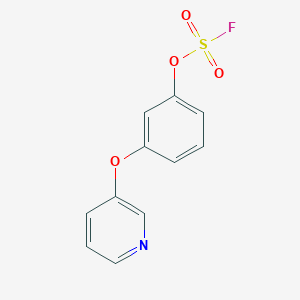

“N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide” is a complex organic compound. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is a common feature in various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring attached to a phenyl group and a phenylacetamide group. The exact structure would need to be determined using techniques such as X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, 1,2,4-oxadiazoles can undergo a variety of reactions, including rearrangements into other heterocycles due to their low aromaticity and the presence of the weak O–N bond .

科学的研究の応用

Synthesis and Characterization

A method for synthesizing 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, including compounds similar to N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenylacetamide, has been developed. This synthesis involves acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide and characterizes the compounds via NMR and mass analyses, highlighting the compound's relevance in creating derivatives for further pharmacological evaluation (K. Srivani et al., 2018).

Pharmacological Potential

Computational and pharmacological investigations on 1,3,4-oxadiazole and pyrazole derivatives, which share a core structural motif with this compound, have shown these compounds to exhibit potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking against various targets, such as epidermal growth factor receptor (EGFR) and tubulin, demonstrates the broad therapeutic potential of these derivatives (M. Faheem, 2018).

Antimicrobial and Hemolytic Activity

Research into 2,5-disubstituted 1,3,4-oxadiazole compounds reveals antimicrobial and hemolytic activities. A series of derivatives similar to the compound of interest were synthesized and showed to be active against various microbial species. This study emphasizes the compound's potential use in antimicrobial applications, with certain derivatives exhibiting significant efficacy and lower cytotoxicity, suggesting their suitability for biological screening and application trials (Samreen Gul et al., 2017).

Anticancer Evaluation

Derivatives of this compound have been designed, synthesized, and evaluated for their anticancer activity against multiple cancer cell lines. The investigation revealed that some of these compounds exhibit moderate to excellent anticancer activity, outperforming the reference drug in certain cases. This highlights the compound's potential in the development of new anticancer agents (B. Ravinaik et al., 2021).

Antiepileptic Activity

The structure-activity relationship studies of derivatives containing the 1,3,4-oxadiazole ring system have provided insights into the compounds' anticonvulsant and central nervous system (CNS) depressant activities. This research further underscores the therapeutic versatility of compounds structurally related to this compound and their potential for the development of new CNS-active medications (D. Kumudha, 2016).

作用機序

Target of Action

Compounds with a 1,2,4-oxadiazole scaffold, like n-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds target a variety of microorganisms, including Mycobacterium tuberculosis, Plasmodium falciparum, Trypanosoma cruzi, Staphylococcus aureus, and methicillin-resistant S. aureus .

Mode of Action

1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bond acceptor properties . The nitrogen in the 1,2,4-oxadiazole ring has been found to be a stronger hydrogen bond acceptor than oxygen , which may influence the interaction with its targets.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy

Result of Action

1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties.

将来の方向性

特性

IUPAC Name |

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-12-18-17(22-20-12)14-7-9-15(10-8-14)19-16(21)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBXXYXVJRWITC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide](/img/structure/B2638371.png)

![Tert-butyl 2-(4-chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2638373.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2638381.png)

![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2638382.png)

![2-(5-Methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2638386.png)

![2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol](/img/structure/B2638391.png)